N-docosanoylsphingosine

Catalog No.
S1949039
CAS No.
27888-44-4
M.F
C40H79NO3
M. Wt
622.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-docosanoylsphingosine

CAS Number

27888-44-4

Product Name

N-docosanoylsphingosine

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide

Molecular Formula

C40H79NO3

Molecular Weight

622.1 g/mol

InChI

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1

InChI Key

KEPQASGDXIEOIL-GLQCRSEXSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Solubility

Insoluble

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
  • Investigating Sphingolipid Metabolism

    N-DS can be used as a substrate or tool molecule in studies exploring sphingolipid metabolism. By observing cellular uptake and processing of N-DS, researchers can gain insights into the enzymes and pathways involved in sphingolipid biosynthesis and degradation. Source: Sphingolipid Metabolism and Cell Signaling in Disease, Werner et al. 2000: )

  • Studying Sphingolipid-Related Diseases

    Since ceramides play a role in various cellular processes, abnormal ceramide metabolism is implicated in several diseases. N-DS may serve as a research tool to investigate these diseases. For instance, researchers might examine how N-DS interacts with cells affected by Niemann-Pick disease, a lysosomal storage disorder linked to ceramide buildup. Source: Niemann-Pick Disease Type C Caused by Mutations in NPC1 Affects Sphingolipid Metabolism but Not Cholesterol Trafficking, Lloyd et al. 1999: )

  • Developing Therapeutic Strategies

    Understanding the role of N-DS in cellular processes might lead to the development of novel therapeutic strategies. Researchers might explore if manipulating N-DS levels or using it as a base for designing ceramide-based drugs could be beneficial for treating conditions associated with ceramide imbalance.

  • Origin: N-Docosanoylsphingosine is a naturally occurring component of cell membranes in various tissues throughout the body [].
  • Significance: While the specific function of N-docosanoylsphingosine is not fully understood, research suggests it may play a role in cell signaling, membrane stability, and development. Further studies are needed to elucidate its specific functions.

Molecular Structure Analysis

N-Docosanoylsphingosine has a complex structure consisting of three main components:

  • Sphingoid base: A long-chain amino alcohol called sphingosine, with a hydroxyl group (-OH) and an amine group (-NH2) [].
  • Fatty acid: A docosanoic acid (behenic acid) chain with 22 carbons attached to the amine group of the sphingoid base via an amide bond (C-N) [].
  • Sugar group (optional): N-Docosanoylsphingosine can be glycosylated (have a sugar group attached) with a β-D-glucose unit, forming β-D-glucosyl-N-(docosanoyl)sphingosine [].

The presence of the long fatty acid chain and the hydroxyl group make N-docosanoylsphingosine amphipathic, meaning it has both hydrophobic and hydrophilic regions. This property allows it to integrate into the cell membrane, where the hydrophobic tail interacts with the fatty acid interior of the membrane, and the hydrophilic head group interacts with the watery environment outside the cell [].


Chemical Reactions Analysis

  • Synthesis: The biosynthesis of N-docosanoylsphingosine likely involves the condensation of serine and palmitoyl-CoA (or a similar long-chain acyl-CoA) followed by further modifications. However, the detailed enzymatic pathway requires further investigation.
  • Decomposition: N-docosanoylsphingosine can be broken down by enzymes called ceramidases, which cleave the amide bond between the sphingoid base and the fatty acid chain, releasing docosanoic acid and sphingosine.

Physical And Chemical Properties Analysis

  • Insoluble in water (due to the long hydrophobic chain) [].
  • Soluble in organic solvents like chloroform and methanol [].
  • Have a high melting point due to the strong van der Waals forces between the long fatty acid chains [].
  • Cell signaling: N-Docosanoylsphingosine or its metabolites like sphingosine-1-phosphate can act as signaling molecules involved in cell proliferation, differentiation, and survival.
  • Membrane stability: The amphipathic nature of N-docosanoylsphingosine helps maintain the structural integrity of cell membranes [].

Physical Description

Solid

XLogP3

16.1

Wikipedia

N-docosanoylsphingosine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]

Dates

Modify: 2023-08-16

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